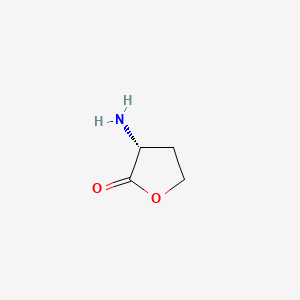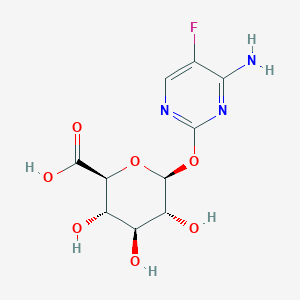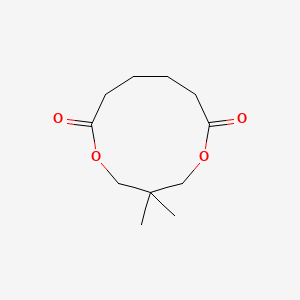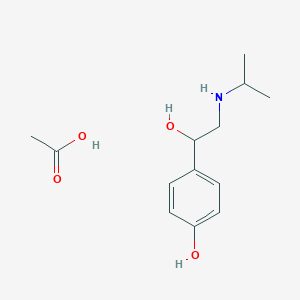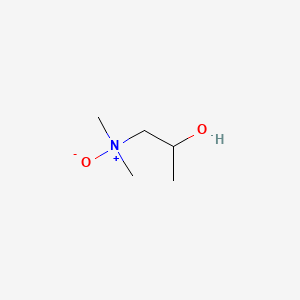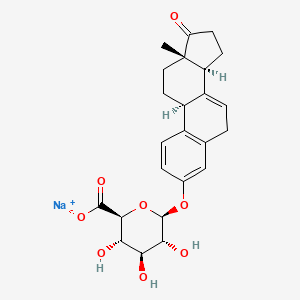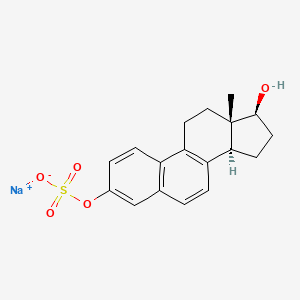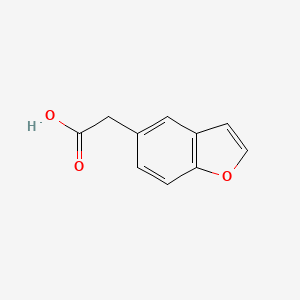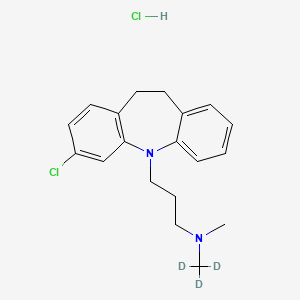
クロミプラミン-d3 (塩酸塩)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- クロミプラミン-d3 (塩酸塩) は、クロミプラミン塩酸塩の重水素標識体です。
- クロミプラミン塩酸塩は、三環系抗うつ薬に分類されます。
- 主に強迫性障害 (OCD) やその他の気分障害の治療に使用されます .
科学的研究の応用
Psychopharmacology: Clomipramine-d3 is used in studies related to serotonin and norepinephrine reuptake inhibition.
Neurobiology: Researchers investigate its effects on neurotransmitter systems and neuronal pathways.
Pharmacokinetics: Clomipramine-d3 aids in drug metabolism studies.
Forensic Toxicology: It serves as an internal standard for quantification in analytical methods.
作用機序
- クロミプラミン-d3 は、セロトニン (SERT)、ノルエピネフリン (NET)、ドーパミン (DAT) の再取り込みを阻害します。
- これらのトランスポーターを遮断することにより、シナプス間隙におけるこれらの神経伝達物質の利用可能性を高めます。
- 神経伝達のその後の調節は、その治療効果に貢献します。
類似の化合物との比較
- クロミプラミン-d3 は、クロミプラミン塩酸塩と類似しています。
- その他の関連する化合物には、イミプラミン、アミトリプチリン、デシプラミンなどがあります。
生化学分析
Biochemical Properties
Clomipramine D3 (hydrochloride) functions as a serotonin reuptake inhibitor, which means it blocks the reabsorption of serotonin into neurons, increasing the levels of serotonin in the synaptic cleft. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to the serotonin transporter (SERT), inhibiting its function. Additionally, Clomipramine D3 (hydrochloride) interacts with noradrenaline transporters and has a moderate affinity for histamine H1 receptors, muscarinic acetylcholine receptors, and alpha-1 adrenergic receptors .
Cellular Effects
Clomipramine D3 (hydrochloride) affects various cell types and cellular processes. It influences neuronal cells by increasing serotonin levels, which can enhance mood and reduce anxiety. This compound also affects cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, by modulating the activity of G-protein-coupled receptors. Furthermore, Clomipramine D3 (hydrochloride) can alter gene expression by affecting transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Clomipramine D3 (hydrochloride) involves its binding to the serotonin transporter, preventing serotonin reuptake. This leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Additionally, Clomipramine D3 (hydrochloride) can inhibit the reuptake of noradrenaline, contributing to its antidepressant effects. The compound also interacts with various receptors, such as histamine H1, muscarinic acetylcholine, and alpha-1 adrenergic receptors, which can modulate neurotransmitter release and neuronal excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clomipramine D3 (hydrochloride) can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that Clomipramine D3 (hydrochloride) can have sustained effects on cellular function, including prolonged modulation of neurotransmitter levels and receptor activity. In vitro and in vivo studies have demonstrated that the compound can maintain its efficacy over extended periods .
準備方法
- クロミプラミン-d3 (塩酸塩) の合成経路には、合成過程における重水素標識が含まれます。
- 工業生産方法は、通常、重水素源を使用した同位体置換により、クロミプラミン塩酸塩の既知のプロトコルに従います。
化学反応解析
- クロミプラミン-d3 (塩酸塩) は、以下を含むさまざまな反応を起こします。
芳香族置換: クロミプラミン-d3 は、その芳香環系により求電子置換反応を受ける可能性があります。
還元: ニトロ基をアミノ基に還元することは、その合成における重要なステップです。
アルキル化: アルキル化反応は、側鎖を導入します。
- 一般的な試薬には、還元剤(リチウムアルミニウムハイドライドなど)、アルキル化剤、重水素化溶媒が含まれます。
- 主な生成物には、クロミプラミン-d3 自身とその代謝物が含まれます。
科学研究への応用
精神薬理学: クロミプラミン-d3 は、セロトニンとノルエピネフリンの再取り込み阻害に関する研究で使用されます。
神経生物学: 研究者は、神経伝達物質系と神経経路への影響を調査しています。
薬物動態: クロミプラミン-d3 は、薬物代謝研究に役立ちます。
法中毒学: 分析方法での定量化のための内部標準として役立ちます.
化学反応の分析
- Clomipramine-d3 (hydrochloride) undergoes various reactions, including:
Aromatic substitution: Clomipramine-d3 can undergo electrophilic aromatic substitution reactions due to its aromatic ring system.
Reduction: Reduction of the nitro group to an amino group is a crucial step in its synthesis.
Alkylation: Alkylation reactions introduce side chains.
- Common reagents include reducing agents (such as lithium aluminum hydride), alkylating agents, and deuterated solvents.
- Major products include Clomipramine-d3 itself and its metabolites.
類似化合物との比較
- Clomipramine-d3 shares similarities with Clomipramine hydrochloride.
- Other related compounds include imipramine, amitriptyline, and desipramine.
特性
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMWMKZEIBHDTH-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


